![molecular formula C20H25ClN4O4 B3001220 Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260908-92-6](/img/structure/B3001220.png)
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of tetrahydropyrimidine. Tetrahydropyrimidines are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound features a tetrahydropyrimidine core, which is substituted with various functional groups that can influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related tetrahydropyrimidine derivatives often involves multicomponent reactions that can be performed under mild conditions. For instance, a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and dichloroacetyl chloride has been used to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative . Similarly, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst has been reported to yield a variety of tetrahydropyrimidine derivatives . These methods demonstrate the versatility of synthetic approaches for creating a wide range of substituted tetrahydropyrimidines.
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) has been employed to determine the crystal structures of certain derivatives, confirming the geometrical parameters of the molecules . Additionally, density functional theory (DFT) calculations, including vibrational frequency analysis and NMR chemical shift predictions, have been used to complement experimental data and provide a deeper understanding of the molecular structure .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo a range of chemical reactions, including cyclization, nucleophilic substitution, and ring expansion. The reaction pathways can be influenced by factors such as the basicity-nucleophilicity of the reaction media, reagent ratios, reaction time, and temperature . These reactions can lead to the formation of various products, including diazepine derivatives and phenylthio-substituted tetrahydropyrimidines, showcasing the reactivity and functional group interconversion possibilities of the tetrahydropyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping, provide insights into the electronic properties of these molecules, which are important for understanding their reactivity and potential as nonlinear optical materials . Additionally, molecular docking studies suggest that certain tetrahydropyrimidine derivatives may exhibit biological activities, such as β-secretase inhibitory activity, which could be relevant for the development of new therapeutic agents .
Propiedades
IUPAC Name |
ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4/c1-2-29-19(27)16-15(11-25-9-7-12(8-10-25)18(22)26)23-20(28)24-17(16)13-5-3-4-6-14(13)21/h3-6,12,17H,2,7-11H2,1H3,(H2,22,26)(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICUJGUYDZMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

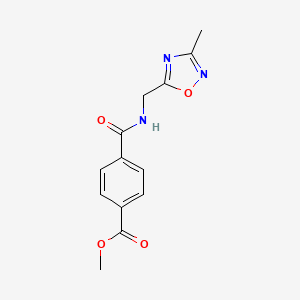

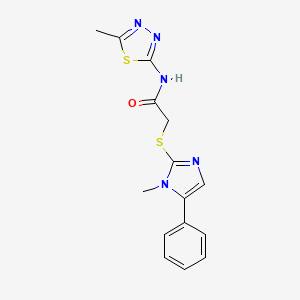


![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)
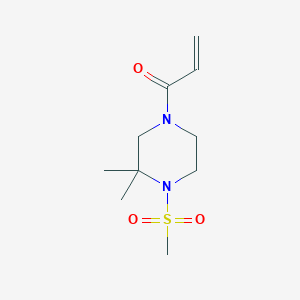
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
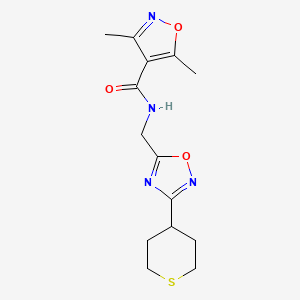
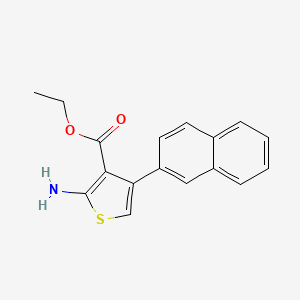
![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)
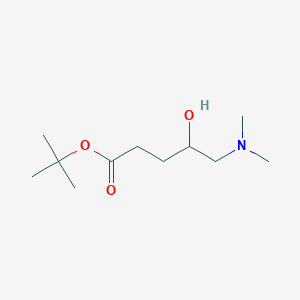
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)